4-[3-(4-Bromo-2,6-dimethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[3-(4-Bromo-2,6-dimethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with a molecular formula of C17H26BrNO2. This compound is notable for its unique structure, which includes a brominated phenoxy group and a morpholine ring. It has applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
4-[3-(4-Bromo-2,6-dimethylphenoxy)propyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Bromo-2,6-dimethylphenoxy)propyl]-2,6-dimethylmorpholine typically involves multiple steps. One common method starts with the bromination of 2,6-dimethylphenol to produce 4-bromo-2,6-dimethylphenol . This intermediate is then reacted with 3-chloropropylamine to form 4-[3-(4-Bromo-2,6-dimethylphenoxy)propyl]amine. Finally, this amine is cyclized with 2,6-dimethylmorpholine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Bromo-2,6-dimethylphenoxy)propyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Products include brominated quinones and other oxidized derivatives.
Reduction: Products include de-brominated phenoxy compounds.
Substitution: Products include various substituted phenoxy derivatives.
Mechanism of Action
The mechanism of action of 4-[3-(4-Bromo-2,6-dimethylphenoxy)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s binding affinity and stability. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenol: A precursor in the synthesis of the target compound.
4-Bromo-2,6-dimethylaniline: Another brominated derivative with different applications.
4-Bromo-2,6-dimethylbenzaldehyde: Used in organic synthesis and as an intermediate in the production of other compounds.
Uniqueness
4-[3-(4-Bromo-2,6-dimethylphenoxy)propyl]-2,6-dimethylmorpholine is unique due to its combination of a brominated phenoxy group and a morpholine ring. This structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-[3-(4-bromo-2,6-dimethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO2.C2H2O4/c1-12-8-16(18)9-13(2)17(12)20-7-5-6-19-10-14(3)21-15(4)11-19;3-1(4)2(5)6/h8-9,14-15H,5-7,10-11H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVITOOMRDXCBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=C(C=C(C=C2C)Br)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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